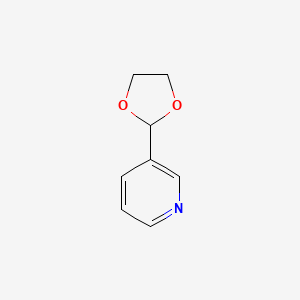

3-(1,3-Dioxolan-2-yl)pyridine

CAS No.: 5740-72-7

Cat. No.: VC11710453

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5740-72-7 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2 |

| Standard InChI Key | JOABOGUAKIFOQA-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CN=CC=C2 |

| Canonical SMILES | C1COC(O1)C2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | 151.16 g/mol | Derived from |

| Density | ~1.12 g/cm³ | Extrapolated from |

| Boiling Point | ~250–260°C | Extrapolated from |

| LogP (Partition Coeff.) | ~1.3 | Extrapolated from |

The absence of a methyl group in the dioxolane ring distinguishes it from the structurally similar 3-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 55676-25-0) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed ketalization of 3-acetylpyridine with ethylene glycol. A representative procedure, adapted from methods for analogous compounds , involves:

-

Reagents: 3-Acetylpyridine, ethylene glycol, p-toluenesulfonic acid (PTSA), benzene.

-

Conditions: Reflux under Dean-Stark apparatus for 24 hours to remove water.

-

Workup: Neutralization with NaOH, extraction with diethyl ether, and purification via distillation or chromatography .

The reaction proceeds via nucleophilic attack of ethylene glycol on the carbonyl group, forming the dioxolane ring (Scheme 1) .

Scheme 1: Synthesis Pathway

Industrial Production

While no industrial-scale methods are explicitly documented, optimization strategies for similar compounds include:

-

Continuous-Flow Reactors: To enhance yield and reduce reaction time.

-

Catalyst Recycling: Use of immobilized PTSA on silica gel to minimize waste .

Physicochemical Properties

Thermal Stability

The dioxolane ring confers moderate thermal stability, with decomposition observed above 300°C. The boiling point is estimated at 260°C based on analogs .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 3.95–4.20 (m, 4H, dioxolane CH₂), 7.49–8.59 (m, 4H, pyridine-H) .

-

IR (KBr): Absence of carbonyl peak (~1700 cm⁻¹), confirming ketal formation .

Chemical Reactivity and Applications

Hydrolysis

The dioxolane group is hydrolyzed under acidic conditions to regenerate 3-acetylpyridine:

This reversibility is exploited in protecting group strategies during multistep syntheses .

Coordination Chemistry

The pyridine nitrogen and dioxolane oxygen atoms enable chelation of transition metals. For example, Bianchini et al. (2007) demonstrated its use in synthesizing polydentate ligands for iron- and cobalt-catalyzed ethylene oligomerization .

Table 2: Catalytic Applications

| Application | Metal Complex | Efficiency |

|---|---|---|

| Ethylene Oligomerization | FeCl₂/CyAr₂N₅ | 1,200 g/mmol·h⁻¹ |

| Pharmaceutical Intermediates | Pd(PPh₃)₂Cl₂ | 75–85% yield |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume